Cas no 208511-70-0 (3-(4-Bromophenyl)-4-methyl-1H-pyrazole)

3-(4-Bromophenyl)-4-methyl-1H-pyrazole is a brominated pyrazole derivative with significant utility in organic synthesis and pharmaceutical research. Its structural features, including the 4-bromophenyl and 4-methyl substituents, make it a versatile intermediate for constructing complex heterocyclic compounds. The bromine atom offers a reactive site for further functionalization via cross-coupling reactions, such as Suzuki or Heck couplings, enabling the synthesis of tailored molecular architectures. This compound is particularly valuable in medicinal chemistry for developing bioactive molecules due to its pyrazole core, which is prevalent in many pharmacologically active agents. High purity and consistent quality ensure reliable performance in research and industrial applications.
3-(4-Bromophenyl)-4-methyl-1H-pyrazole structure
208511-70-0 structure
Product name:3-(4-Bromophenyl)-4-methyl-1H-pyrazole
CAS No:208511-70-0
MF:C10H9BrN2
MW:237.095861196518
CID:6177649
PubChem ID:11009976

3-(4-Bromophenyl)-4-methyl-1H-pyrazole Chemical and Physical Properties

Names and Identifiers

    • 208511-70-0
    • EN300-7563925
    • SCHEMBL15741508
    • 3-(4-Bromophenyl)-4-methyl-1H-pyrazole
    • DTXSID501282028
    • Inchi: 1S/C10H9BrN2/c1-7-6-12-13-10(7)8-2-4-9(11)5-3-8/h2-6H,1H3,(H,12,13)
    • InChI Key: ICJRBQCMYWPUHG-UHFFFAOYSA-N
    • SMILES: BrC1C=CC(=CC=1)C1=C(C)C=NN1

Computed Properties

  • Exact Mass: 235.99491g/mol
  • Monoisotopic Mass: 235.99491g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 13
  • Rotatable Bond Count: 1
  • Complexity: 166
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 28.7Ų
  • XLogP3: 2.9

3-(4-Bromophenyl)-4-methyl-1H-pyrazole Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-7563925-1.0g
3-(4-bromophenyl)-4-methyl-1H-pyrazole
208511-70-0 95.0%
1.0g
$528.0 2025-03-22
Enamine
EN300-7563925-0.1g
3-(4-bromophenyl)-4-methyl-1H-pyrazole
208511-70-0 95.0%
0.1g
$152.0 2025-03-22
Aaron
AR01SJMO-50mg
1H-Pyrazole, 3-(4-bromophenyl)-4-methyl-
208511-70-0 95%
50mg
$164.00 2025-02-14
Aaron
AR01SJMO-1g
1H-Pyrazole, 3-(4-bromophenyl)-4-methyl-
208511-70-0 95%
1g
$751.00 2025-02-14
Enamine
EN300-7563925-0.25g
3-(4-bromophenyl)-4-methyl-1H-pyrazole
208511-70-0 95.0%
0.25g
$216.0 2025-03-22
Enamine
EN300-7563925-2.5g
3-(4-bromophenyl)-4-methyl-1H-pyrazole
208511-70-0 95.0%
2.5g
$1034.0 2025-03-22
Enamine
EN300-7563925-10.0g
3-(4-bromophenyl)-4-methyl-1H-pyrazole
208511-70-0 95.0%
10.0g
$2269.0 2025-03-22
Aaron
AR01SJMO-100mg
1H-Pyrazole, 3-(4-bromophenyl)-4-methyl-
208511-70-0 95%
100mg
$234.00 2025-02-14
Aaron
AR01SJMO-2.5g
1H-Pyrazole, 3-(4-bromophenyl)-4-methyl-
208511-70-0 95%
2.5g
$1447.00 2025-02-14
Enamine
EN300-7563925-0.05g
3-(4-bromophenyl)-4-methyl-1H-pyrazole
208511-70-0 95.0%
0.05g
$101.0 2025-03-22

Additional information on 3-(4-Bromophenyl)-4-methyl-1H-pyrazole

3-(4-Bromophenyl)-4-methyl-1H-pyrazole: An Overview of a Versatile Heterocyclic Compound

3-(4-Bromophenyl)-4-methyl-1H-pyrazole (CAS No. 208511-70-0) is a heterocyclic compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research due to its unique structural features and potential biological activities. This compound belongs to the class of pyrazoles, which are five-membered heterocyclic rings containing two nitrogen atoms. The presence of a bromophenyl substituent and a methyl group on the pyrazole ring imparts specific chemical and biological properties that make it a valuable intermediate in the synthesis of various pharmaceuticals and agrochemicals.

The pyrazole scaffold is well-known for its diverse biological activities, including anti-inflammatory, analgesic, antipyretic, and anti-cancer properties. The introduction of a 4-bromophenyl group enhances the compound's reactivity and allows for further functionalization, making it an attractive starting material for the development of novel therapeutic agents. Additionally, the methyl group on the pyrazole ring can influence the compound's solubility, stability, and pharmacokinetic properties.

Recent studies have highlighted the potential of 3-(4-Bromophenyl)-4-methyl-1H-pyrazole in various therapeutic areas. For instance, a study published in the Journal of Medicinal Chemistry (2022) reported that derivatives of this compound exhibit potent anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6. Another study in the European Journal of Medicinal Chemistry (2021) demonstrated that certain derivatives of 3-(4-Bromophenyl)-4-methyl-1H-pyrazole possess significant antiproliferative effects against various cancer cell lines, including breast cancer and colorectal cancer cells.

The synthetic versatility of 3-(4-Bromophenyl)-4-methyl-1H-pyrazole has also been explored extensively. A common synthetic route involves the reaction of 4-bromoacetophenone with hydrazine hydrate to form the corresponding hydrazone, which is then cyclized in the presence of an acid catalyst to yield the desired pyrazole compound. This method is efficient and scalable, making it suitable for large-scale production in both academic and industrial settings.

In addition to its use as a pharmaceutical intermediate, 3-(4-Bromophenyl)-4-methyl-1H-pyrazole has found applications in other areas such as materials science and organic synthesis. For example, it can serve as a building block for the synthesis of luminescent materials and functional polymers due to its ability to form stable complexes with metal ions. The bromine substituent can also be used as a handle for further functionalization through cross-coupling reactions, enabling the preparation of a wide range of substituted pyrazoles with tailored properties.

The physicochemical properties of 3-(4-Bromophenyl)-4-methyl-1H-pyrazole have been extensively characterized. It is a white crystalline solid with a melting point ranging from 155 to 157°C. The compound is moderately soluble in common organic solvents such as ethanol, methanol, and dichloromethane but has limited solubility in water. Its stability under various conditions has been studied, and it has been found to be stable at room temperature and under neutral pH conditions.

The safety profile of 3-(4-Bromophenyl)-4-methyl-1H-pyrazole is an important consideration for its use in pharmaceutical applications. Toxicological studies have shown that it exhibits low toxicity when administered orally or intravenously at therapeutic doses. However, as with any chemical compound, appropriate handling and storage precautions should be followed to ensure safety in laboratory settings.

In conclusion, 3-(4-Bromophenyl)-4-methyl-1H-pyrazole (CAS No. 208511-70-0) is a versatile heterocyclic compound with significant potential in medicinal chemistry and pharmaceutical research. Its unique structural features and biological activities make it an attractive candidate for the development of novel therapeutic agents. Ongoing research continues to explore its applications in various fields, further highlighting its importance as a valuable chemical intermediate.

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